N-(3-Amino-4-chlorophenyl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUTVSNKCQUSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Amino 4 Chlorophenyl Nicotinamide
Established Synthetic Routes to N-(3-Amino-4-chlorophenyl)nicotinamide
The formation of this compound is primarily achieved through standard amide bond formation protocols, which involve the coupling of a nicotinic acid moiety with a substituted aniline (B41778) derivative.
Precursor Identification and Selection
The logical precursors for the synthesis of this compound are nicotinic acid and 4-chloro-1,2-phenylenediamine. Nicotinic acid, also known as niacin or vitamin B3, is a readily available and fundamental building block. frontiersin.org The diamine component, 4-chloro-1,2-phenylenediamine, provides the necessary substituted phenyl ring with the amino group in the meta position and the chloro group in the para position relative to the newly formed amide bond.
Alternative precursors for the nicotinic acid component could include nicotinoyl chloride or other activated forms of nicotinic acid, which can facilitate the amidation reaction under milder conditions. For the aniline component, derivatives with protecting groups on one of the amino functionalities might be employed to control the regioselectivity of the acylation, although direct acylation of the diamine is often feasible.
Reaction Mechanisms and Optimized Conditions
The core of the synthesis is the formation of an amide linkage. A prevalent and effective method involves the activation of the carboxylic acid group of nicotinic acid to make it more susceptible to nucleophilic attack by the amino group of 4-chloro-1,2-phenylenediamine.
One common approach is the conversion of nicotinic acid to nicotinoyl chloride . This is typically achieved by reacting nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amine.
The subsequent reaction involves the addition of 4-chloro-1,2-phenylenediamine to the freshly prepared nicotinoyl chloride. This reaction is usually carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.com
Alternatively, direct amide coupling methods can be employed without the need to isolate the acyl chloride. These methods utilize coupling reagents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.
The general mechanism for the coupling reaction involves the activation of the carboxylate of nicotinic acid by the coupling reagent, forming a highly reactive intermediate. This intermediate is then attacked by the amino group of 4-chloro-1,2-phenylenediamine to form the tetrahedral intermediate, which subsequently collapses to yield the desired amide product, this compound, and a urea (B33335) byproduct (in the case of carbodiimide (B86325) reagents).
Optimization of reaction conditions typically involves adjusting the solvent, temperature, reaction time, and the specific coupling agents and bases used to maximize the yield and purity of the final product.
Purification and Analytical Verification in Synthesis
Following the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for this purpose.
The crude reaction mixture is typically subjected to an aqueous workup to remove water-soluble impurities. This may involve washing with a mild acid to remove excess amine, a mild base to remove unreacted nicotinic acid, and brine to reduce the water content in the organic layer.
The primary method for purification is often column chromatography on silica (B1680970) gel. A suitable eluent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to separate the product from other components of the mixture based on their differing polarities.
Recrystallization from an appropriate solvent or solvent mixture can also be an effective method for obtaining highly pure crystalline product.
The identity and purity of the synthesized this compound are confirmed using a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. Mass spectrometry (MS) provides the molecular weight of the compound, confirming its elemental composition. Infrared (IR) spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.
Derivatization Strategies for this compound Analogues
The generation of analogues of this compound is a key strategy in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure of the lead compound affect its biological activity, with the goal of identifying more potent and selective compounds.
Functional Group Interconversions
Functional group interconversions on the this compound scaffold can provide valuable insights into the SAR.
Modification of the Nicotinamide (B372718) Ring: The pyridine ring of the nicotinamide moiety can also be modified. For instance, substituents can be introduced at various positions on the ring to probe the steric and electronic requirements of the biological target.
Modification of the Amide Linkage: While less common, the amide bond itself can be modified, for example, by reduction to an amine or by conversion to a thioamide.
These transformations allow for a systematic exploration of the chemical space around the parent molecule.
Scaffold Modifications for Structure-Activity Relationship (SAR) Studies
Scaffold modification, or scaffold hopping, involves making more significant changes to the core structure of this compound while aiming to retain or improve its biological activity. nih.govmdpi.com This strategy is employed to explore new chemical scaffolds that may offer improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
For this compound, scaffold modifications could include:
Replacement of the Chlorophenyl Ring: The 3-amino-4-chlorophenyl moiety could be replaced with other substituted aromatic or heteroaromatic rings. This allows for the exploration of different substitution patterns and the introduction of a wider range of functional groups to probe the binding pocket of the target protein.
Alteration of the Linker: The amide bond serves as a linker between the two aromatic rings. Its length and flexibility can be altered by introducing different linking groups, such as an ester, an ether, or a simple alkyl chain.
By systematically synthesizing and evaluating these analogues, researchers can build a comprehensive understanding of the SAR for this class of compounds, guiding the design of new molecules with optimized properties.
Based on the comprehensive search conducted, there is currently insufficient publicly available scientific literature and data specifically detailing the biological activity of the chemical compound This compound .
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified outline sections, which include:
Enzyme Inhibition Assays (GSK-3, NNMT)
Receptor Binding and Modulation Studies (NaV Channels)
Cellular Pathway Perturbation Analyses
Anticancer Activity Assessments
Anti-inflammatory and Immunomodulatory Investigations
Searches for this specific compound in relation to these biological activities did not yield any relevant research findings. The available literature focuses on related but structurally distinct molecules, such as nicotinamide itself or other derivatives, and using that information would not be scientifically accurate for the requested subject.
To provide the requested detailed article, specific preclinical research studies characterizing This compound would need to be published and accessible.
Biological Activity Profiling of N 3 Amino 4 Chlorophenyl Nicotinamide
Preclinical Efficacy Evaluation
Neuroprotective Potentials
No studies were found that investigate the neuroprotective effects of N-(3-Amino-4-chlorophenyl)nicotinamide. While the parent compound, nicotinamide (B372718), has been studied for its neuroprotective properties in conditions like glaucoma and diabetic retinopathy jocgp.comcardiff.ac.ukresearchgate.netnih.govresearchgate.net, this data is not applicable to the specific derivative requested.
Antimicrobial Efficacy Studies
There is no available research detailing the antimicrobial, antibacterial, or antifungal efficacy of this compound. Studies on other nicotinamide derivatives have shown varied antimicrobial activities nih.govmdpi.comnih.gov, but these findings are specific to the tested molecules and cannot be extrapolated to this compound. The parent molecule, nicotinamide, has demonstrated some antifungal properties, particularly against Candida albicans nih.govfrontiersin.orgnih.gov.
Exploration of Other Therapeutic Applications
No specific therapeutic applications for this compound have been explored in the available literature. Research into nicotinamide derivatives has identified potential applications in other areas, such as inhibitors of histone deacetylase 3 (HDAC3) for cancer therapy rsc.org and xanthine (B1682287) oxidase inhibitors nih.gov. However, these activities are associated with different structural derivatives of nicotinamide. The broader therapeutic potential of nicotinamide itself has been reviewed for applications in skin cancer chemoprevention and other dermatological conditions nih.govmdpi.comwikipedia.orgnih.govmdpi.com.
Compound Names Mentioned
Mechanistic Elucidation of N 3 Amino 4 Chlorophenyl Nicotinamide Action
Identification of Molecular Targets and Ligand Interactions
There is no publicly available research identifying the specific molecular targets of N-(3-Amino-4-chlorophenyl)nicotinamide. While the broader class of nicotinamide (B372718) derivatives has been investigated for activity against various targets, such as succinate (B1194679) dehydrogenase and KRAS::SOS1, these findings cannot be directly attributed to this specific compound without dedicated study.
Protein-Ligand Interaction Mapping
No studies detailing the protein-ligand interaction mapping for this compound have been found. Such research would require the identification of a protein target and subsequent structural biology studies (e.g., X-ray crystallography or cryo-EM) to map the precise interactions, which have not been published.
Computational Modeling and Docking Studies
Computational modeling and docking studies are powerful tools for predicting the binding of a ligand to a protein target. However, no published research has applied these methods specifically to this compound. While methodologies for such studies on related compounds are well-documented, the results are highly dependent on the specific ligand and target, and no such data exists for the compound .
Cellular and Subcellular Mechanisms
Specific information regarding the cellular and subcellular mechanisms of action for this compound is currently unavailable. The parent molecule, nicotinamide, is known to be a precursor of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. It influences a variety of cellular processes, including DNA repair and inflammation, often through the modulation of NAD+-dependent enzymes like poly(ADP-ribose) polymerases (PARPs) and sirtuins. However, how the specific substitutions on the this compound structure alter these activities is unknown.
Impact on Signal Transduction Pathways
No research has been published detailing the specific impact of this compound on any signal transduction pathways.
Modulation of Gene and Protein Expression
There are no available studies that have investigated the effect of this compound on gene or protein expression profiles in any cell type.
Intracellular Localization and Trafficking
Information regarding the intracellular localization and trafficking of this compound has not been reported in scientific literature.
Structure-Activity Relationship (SAR) of this compound and its Analogues
The structure-activity relationship (SAR) of this compound and its analogues provides critical insights into the molecular features governing their biological activity. By systematically modifying different parts of the molecule—the nicotinamide ring, the linker amide group, and the substituted phenyl ring—researchers can elucidate the structural requirements for optimal potency and selectivity. This understanding is fundamental for the rational design of new, more effective compounds.
Key Structural Determinants for Potency
The potency of this compound analogues is highly dependent on the interplay of several structural components. The core structure can be divided into three main regions: the pyridine (B92270) ring of the nicotinamide, the central amide linkage, and the substituted aniline (B41778) ring.
The nicotinamide moiety is a crucial feature. The pyridine nitrogen is a key interaction point, often forming hydrogen bonds with target proteins. Modifications to the pyridine ring, such as the introduction of substituents, can significantly impact activity. For instance, in a series of nicotinamide derivatives developed as antifungal agents, the presence and position of an amino group on the nicotinamide ring were found to be critical for their activity. mdpi.com
The amide linker provides a rigid connection between the two aromatic rings and its hydrogen bonding capabilities (both as a donor and acceptor) are essential for binding to target enzymes. Its planarity influences the relative orientation of the pyridine and phenyl rings, which is a key determinant of binding affinity.
The substituted phenyl ring plays a vital role in defining the potency and selectivity of these compounds. The nature, position, and electronic properties of the substituents on this ring are critical. In the case of this compound, the 3-amino and 4-chloro substituents are key. The chlorine atom at the 4-position is an electron-withdrawing group that can influence the electronic distribution of the entire molecule and participate in halogen bonding or hydrophobic interactions within the binding pocket. The amino group at the 3-position is a hydrogen bond donor and can establish critical interactions with the target. Studies on similar nicotinamide derivatives have shown that the position of substituents on the phenyl ring is crucial for activity. For example, in a series of antifungal nicotinamide derivatives, moving the amino and isopropyl groups on the phenyl ring of the most active compound, 2-amino-N-(3-isopropylphenyl)nicotinamide, led to a decrease or complete loss of activity. mdpi.com
Below is a data table summarizing the structure-activity relationships of various nicotinamide analogues, highlighting the impact of different substituents on their biological activity.
| Compound | R1 (Nicotinamide Ring) | R2 (Phenyl Ring) | Biological Activity | Reference |
|---|---|---|---|---|
| This compound | H | 3-NH2, 4-Cl | Parent Compound | N/A |
| Boscalid | 2-Cl | 2'-(4-chlorophenyl) | Fungicide, SDH inhibitor | nih.gov |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | 2-NH2 | 3-isopropyl | Potent antifungal against C. albicans | mdpi.com |
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | 2-SMe | 3-Cl, 4-F | Moderate antifungal activity | mdpi.com |
| N-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | 6-{4-[(3-fluorobenzyl)oxy]phenoxy} | 3-aminobenzyl | Potent inhibitor of reverse NCX activity | nih.gov |
Influence of Substituent Modifications on Selectivity
Modifying the substituents on either the nicotinamide or the phenyl ring can significantly alter the selectivity of the compounds for their biological targets. Selectivity is crucial for minimizing off-target effects.
Substitutions on the nicotinamide ring can steer the molecule towards different biological targets. For example, while many nicotinamide-based compounds act as fungicides by inhibiting succinate dehydrogenase (SDH), others have been developed as inhibitors of different enzymes like ALKBH2, a DNA demethylase. nih.govnih.gov The introduction of specific groups can favor binding to one target over another by exploiting differences in the shape and chemical environment of the binding sites.
The pattern of substitution on the phenyl ring is a key driver of selectivity. The electronic nature and steric bulk of the substituents determine the binding orientation and affinity for the target protein. For instance, the presence of a bulky hydrophobic group might enhance binding to a target with a large hydrophobic pocket, while a smaller, polar group might be favored by a target with a more constrained, polar binding site. The interplay between different substituents can also be critical. The combination of an electron-donating group (like the 3-amino group) and an electron-withdrawing group (like the 4-chloro group) in this compound creates a specific electronic profile that can contribute to its selective binding. Studies on N-phenyl-α-phenylnitrones have shown that the effects of substituents on the N-phenyl ring can have distinct and non-linear effects on the molecule's properties, which can translate to selective biological activity.
The introduction of fluorine-containing substituents is a common strategy to modulate selectivity. Fluorine's high electronegativity and ability to form specific interactions can alter the electronic properties and binding modes of a molecule, potentially enhancing its selectivity for a particular target. mdpi.com
Rational Design Principles Based on SAR
The insights gained from SAR studies provide a foundation for the rational design of new and improved analogues of this compound. The goal of rational design is to optimize the molecular structure to achieve higher potency, greater selectivity, and better physicochemical properties.
One key principle is bioisosteric replacement , where a functional group is replaced by another with similar steric and electronic properties to improve the compound's characteristics. For example, the chlorine atom in this compound could be replaced with other halogens or a trifluoromethyl group to fine-tune its electronic properties and hydrophobic interactions.
Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. If the crystal structure of the target enzyme is known, computational techniques like molecular docking can be used to predict how different analogues of this compound will bind. This allows for the design of compounds with substituents that can form optimal interactions with specific residues in the binding pocket, thereby increasing potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool in rational drug design. nih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (e.g., hydrophobicity, electronic parameters, steric factors) that correlate with activity, these models can predict the potency of novel, unsynthesized compounds. A QSAR study on a series of nicotinamide derivatives found that the hydrophobicity and the shape of the substituent at the 3-position of the phenyl ring were critical for their inhibitory activity. nih.gov Such models can guide the selection of the most promising substituents for synthesis, saving time and resources.
By combining these rational design principles, it is possible to systematically optimize the structure of this compound to develop analogues with superior therapeutic potential.
Pharmacokinetic and Biotransformation Research of N 3 Amino 4 Chlorophenyl Nicotinamide
Absorption and Distribution Studies of Nicotinamide (B372718)
Systemic Exposure and Bioavailability Investigations of Nicotinamide
Studies in humans have shown that the pharmacokinetics of nicotinamide are dose-dependent. nih.gov Following oral administration, the time to reach peak plasma concentration (Tmax) is broad, ranging from approximately 0.73 to 3 hours, and appears to be independent of the dose. nih.gov However, plasma concentrations and clearance rates are influenced by the administered dose. nih.gov For instance, the elimination half-life (t1/2) has been reported to be around 1.5 hours for a 1-gram dose, extending to approximately 7-9 hours for higher doses of 4 and 6 grams. nih.gov In cancer patients receiving a 6-gram oral dose, peak plasma concentrations (Cmax) ranged from 787 to 2312 nmol/ml. nih.gov
| Pharmacokinetic Parameter | Value | Condition |
| Tmax (Time to Peak Plasma Concentration) | 0.73 - 3 hours | Human volunteers, oral doses of 1-6 g nih.gov |
| t1/2 (Elimination Half-Life) | ~1.5 hours | Human volunteers, 1 g oral dose nih.gov |
| ~4 hours | Human volunteers, 2 g oral dose nih.gov | |
| ~7-9 hours | Human volunteers, 4-6 g oral dose nih.gov | |
| Median: 9.3 hours (Range: 4.2 - 26.8 h) | Cancer patients, 6 g oral dose nih.gov | |
| Cmax (Peak Plasma Concentration) | 0.7 - 1.1 µmol/ml | Human volunteers, 6 g oral dose nih.gov |
| Median: 1166 nmol/ml (Range: 787 - 2312 nmol/ml) | Cancer patients, 6 g oral dose nih.gov |
This table presents data for nicotinamide, not N-(3-Amino-4-chlorophenyl)nicotinamide.
Tissue Distribution Profiling of Nicotinamide in Preclinical Models
Nicotinamide N-methyltransferase (NNMT), a key enzyme in nicotinamide metabolism, is expressed in various tissues, including the liver, adipose tissue, and skeletal muscle, suggesting the distribution of nicotinamide to these sites. nih.gov In animal studies, such as those involving rats fed diets deficient in specific amino acids, the metabolism of nicotinamide is altered, indicating its presence and processing in relevant metabolic tissues. nih.gov
Metabolic Fate and Metabolite Identification of Nicotinamide
The metabolic fate of nicotinamide is complex, involving several enzymatic pathways. nih.gov It can be converted to NAD+ through the salvage pathway or methylated to 1-methylnicotinamide (B1211872) (MeNAM). nih.gov
Enzymatic Biotransformation Pathways of Nicotinamide (e.g., Cytochrome P450, N-acetylation)
The biotransformation of nicotinamide is primarily governed by methylation and subsequent oxidation.
Nicotinamide N-methyltransferase (NNMT): This cytosolic enzyme catalyzes the N-methylation of nicotinamide to form 1-methylnicotinamide (also known as N1-methylnicotinamide or MNA). nih.govhmdb.ca This is a significant pathway for the biotransformation of nicotinamide and other pyridine (B92270) compounds. hmdb.ca
Cytochrome P450 (CYP) Enzymes: While the primary metabolism is not via CYPs, nicotinamide has been shown to inhibit certain CYP enzymes at high concentrations. It can inhibit CYP2D6, CYP3A4, and CYP2E1, likely through the coordination of its pyridine nitrogen to the heme iron of the enzyme. nih.gov The metabolism of the related compound nefazodone, which contains a chlorophenylpiperazine (B10847632) moiety, is mediated by CYP3A4, while its metabolite mCPP is cleared by CYP2D6. nih.gov This suggests that the chlorophenyl group in this compound could potentially direct the molecule towards metabolism by CYP enzymes.
Aldehyde Oxidase: The metabolite MNA is further oxidized by aldehyde oxidase to form N1-methyl-2-pyridone-5-carboxamide (2-Py) and N1-methyl-4-pyridone-3-carboxamide (4-Py). nih.gov
Identification and Characterization of Major Metabolites of Nicotinamide
The major metabolites of nicotinamide that are excreted in urine are:
N1-methylnicotinamide (MNA): The direct product of NNMT activity on nicotinamide. nih.gov
N1-methyl-2-pyridone-5-carboxamide (2-Py): An oxidation product of MNA. It, along with 4-Py, can account for a significant portion of urinary NAD+ metabolites. nih.govresearchgate.net
N1-methyl-4-pyridone-3-carboxamide (4-Py): Another oxidation product of MNA. nih.gov
Nicotinamide-N-oxide: Identified as one of the highest concentration metabolites in patients receiving high doses of nicotinamide. nih.gov
Excretion Pathways and Elimination Kinetics of Nicotinamide
The elimination of nicotinamide occurs through the urinary excretion of its metabolites. researchgate.net While small amounts of unchanged nicotinamide are reabsorbed in the renal tubules and appear in the urine, the primary excreted forms are MNA, 2-Py, and 4-Py. researchgate.net In human studies, 2-Py and MNA account for approximately 45%-60% and 20%-35% of all urinary NAD+ metabolites, respectively. researchgate.net The ratio of these metabolites can be influenced by diet and metabolic status. nih.gov The biliary excretion of lipophilic compounds has been studied for other chlorinated aromatic compounds, suggesting a potential, though unconfirmed, route for this compound. nih.gov
| Metabolite | Percentage of Urinary NAD+ Metabolites |
| N1-methyl-2-pyridone-5-carboxamide (2-Py) | 45% - 60% researchgate.net |
| N1-methylnicotinamide (MNA) | 20% - 35% researchgate.net |
| Nicotinic Acid (NA) | 1.5 ± 1.5% researchgate.net |
| Nicotinamide (NAM) | 6 ± 3% researchgate.net |
This table presents data for nicotinamide metabolites, not those of this compound.
Toxicological Research Assessments of N 3 Amino 4 Chlorophenyl Nicotinamide
In Vitro Cytotoxicity and Cellular Safety Profiling
Extensive searches of publicly available scientific literature and toxicological databases did not yield specific studies on the in vitro cytotoxicity and cellular safety profile of N-(3-Amino-4-chlorophenyl)nicotinamide. Therefore, no data on its effects on cell viability, proliferation, or its potential for genotoxicity and mutagenicity in cellular systems could be retrieved.
Cell Viability and Proliferation Assays
No published research was identified that specifically investigated the impact of this compound on cell viability and proliferation. Consequently, there is no available data to present in a table format regarding its effects on various cell lines.
Genotoxicity and Mutagenicity Screening in Cellular Systems
A thorough review of the available scientific literature found no studies pertaining to the genotoxic or mutagenic potential of this compound in cellular systems. As a result, no data on its capacity to induce DNA damage or mutations is currently available.
Preclinical Toxicity Studies (General Scope)
There is a lack of publicly available preclinical toxicity studies for this compound. The general scope of its toxicity in animal models remains uncharacterized in the scientific literature.
Acute Toxicity Investigations
No studies on the acute toxicity of this compound were found in the reviewed scientific literature. Therefore, key parameters such as the median lethal dose (LD50) have not been determined.
Sub-chronic Toxicity Evaluations
No sub-chronic toxicity evaluations for this compound have been published in the accessible scientific literature. As such, information regarding the effects of repeated or long-term exposure to this compound is not available.
Advanced Analytical Methodologies for N 3 Amino 4 Chlorophenyl Nicotinamide Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural analysis of N-(3-Amino-4-chlorophenyl)nicotinamide, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. Although specific experimental data for this exact compound is not widely published, the expected chemical shifts (δ) can be predicted based on the distinct electronic environments of its two core components: the nicotinamide (B372718) moiety and the 3-amino-4-chlorophenyl group. rsc.orgorganicchemistrydata.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of signals corresponding to the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as protons from the amide and amine groups.
Nicotinamide Ring Protons: The four protons on the pyridine ring would appear in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the ring nitrogen and the carbonyl group. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) would allow for precise assignment.
3-Amino-4-chlorophenyl Ring Protons: The three protons on this ring would also resonate in the aromatic region (likely δ 6.5-7.5 ppm). The electron-donating amino group and the electron-withdrawing chloro group would influence their exact positions.
Amine and Amide Protons: The -NH₂ and -NH- protons would typically appear as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a characteristic signal in the highly deshielded region of the spectrum (δ 160-170 ppm).
Aromatic Carbons: The carbons of the pyridine and benzene rings would produce a cluster of signals in the aromatic region (δ 110-160 ppm). The specific shifts would be determined by the attached functional groups (nitrogen, chlorine, amino, and amide). researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and molecular structures.
| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Pyridine Ring | 7.5 - 9.0 | d, t, m |
| ¹H | Chlorophenyl Ring | 6.5 - 7.5 | d, dd |
| ¹H | Amine (NH₂) | Variable (e.g., 3.5 - 5.0) | s (broad) |
| ¹H | Amide (NH) | Variable (e.g., 8.0 - 10.0) | s (broad) |
| ¹³C | Amide Carbonyl (C=O) | 160 - 170 | - |
| ¹³C | Pyridine & Chlorophenyl Rings | 110 - 160 | - |
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 247.69 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺˙). Due to the presence of chlorine, this peak would appear as a characteristic pair of signals at m/z 247 and m/z 249, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of aromatic amides is well-documented and primarily involves the cleavage of the amide bond (N-CO). acs.orgnih.gov This would lead to two main diagnostic fragment ions:
Nicotinoyl Cation: A fragment at m/z 106, corresponding to the [C₆H₄NO]⁺ ion.
3-Amino-4-chlorophenylamino Radical Cation: A fragment at m/z 142/144, corresponding to the [C₆H₆ClN]⁺˙ ion.
The presence and relative abundance of these fragments help confirm the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₀ClN₃O).
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Ion/Fragment | Significance |
|---|---|---|
| 247 / 249 | [M]⁺˙ (Molecular Ion) | Confirms molecular weight and presence of one chlorine atom. |
| 142 / 144 | [H₂N(Cl)C₆H₃NH]⁺˙ | Fragment from amide bond cleavage (amine portion). |
| 106 | [C₅H₄NCO]⁺ | Fragment from amide bond cleavage (nicotinoyl portion). |
| 78 | [C₅H₄N]⁺ | Loss of CO from the nicotinoyl cation. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wvu.edulibretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. libretexts.org
N-H Stretching: Two distinct bands are expected in the 3500-3300 cm⁻¹ region. One set arises from the primary amine (-NH₂) group (typically two bands for symmetric and asymmetric stretching), and another from the secondary amide (-NH-) group.
C=O Stretching (Amide I): A strong, sharp absorption band is expected between 1700-1650 cm⁻¹, which is characteristic of the amide carbonyl group.
N-H Bending (Amide II): A band in the 1650-1550 cm⁻¹ region, resulting from the N-H bending vibration coupled with C-N stretching of the amide group.
Aromatic C=C Stretching: Multiple bands of variable intensity would appear in the 1600-1450 cm⁻¹ region, confirming the presence of the two aromatic rings.
C-N Stretching: Absorptions for the aromatic amine and amide C-N bonds would be found in the 1350-1200 cm⁻¹ range.
C-Cl Stretching: A moderate to strong band in the fingerprint region, typically between 850-550 cm⁻¹, would indicate the presence of the carbon-chlorine bond. orgchemboulder.comorgchemboulder.com
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3300 | N-H Stretch | Primary Amine & Secondary Amide |
| 3100 - 3000 | C-H Stretch | Aromatic Rings |
| 1700 - 1650 | C=O Stretch (Amide I) | Amide |
| 1650 - 1550 | N-H Bend (Amide II) | Amide |
| 1600 - 1450 | C=C Stretch | Aromatic Rings |
| 1350 - 1200 | C-N Stretch | Aromatic Amine, Amide |
| 850 - 550 | C-Cl Stretch | Aryl Halide |
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or metabolites, and for performing accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and conducting quantitative analysis of this compound. lcms.cz A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity. nih.gov
A standard HPLC setup would involve:
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity. epa.gov
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is effective. lcms.cz The gradient would be programmed to increase the organic solvent concentration over time, ensuring the elution of the compound with a sharp, symmetrical peak.
Detection: Given the presence of two aromatic rings, the compound is strongly chromophoric and can be readily detected using a UV-Vis detector, typically at a wavelength between 254 and 280 nm.
Quantitative Analysis: For quantification, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a pure reference standard. This allows for the precise determination of the compound's concentration in an unknown sample. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Elution of the analyte from the column. |
| Elution Mode | Gradient | Ensures good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Controls retention time and analysis speed. |
| Detector | UV-Vis at ~260 nm | Detection and quantification of the analyte. |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, the technique is well-suited for identifying and quantifying its potential volatile metabolites. nih.gov
Metabolic processes could lead to the breakdown of the parent molecule into smaller, more volatile fragments. For instance, potential metabolites could include aniline (B41778), chloroanilines, or other simple aromatic amines resulting from the cleavage of the amide bond. d-nb.info
The analytical process would typically involve:
Sample Preparation: Extraction of metabolites from a biological matrix (e.g., urine, plasma) using liquid-liquid extraction or solid-phase extraction.
Derivatization: Since many amine metabolites have low volatility and active hydrogens, they often require derivatization prior to GC analysis. This involves reacting the metabolites with a reagent (e.g., acetic anhydride (B1165640) or a silylating agent like BSTFA) to create more volatile and thermally stable derivatives. nih.gov
GC-MS Analysis: The derivatized extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification by comparing the spectra to known libraries. epa.govuw.edu.pl
This approach enables the sensitive detection and structural confirmation of volatile metabolites, providing insights into the biotransformation pathways of the parent compound.
Bioanalytical Method Development for Biological Sample Analysis
The development of robust and sensitive bioanalytical methods is crucial for characterizing the pharmacokinetic and metabolic profile of novel chemical entities. For this compound, a specific and validated method for its quantification in biological matrices is not extensively described in publicly available scientific literature. However, based on the analytical methodologies developed for structurally related nicotinamide derivatives, a hypothetical approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be proposed. This section will outline a potential strategy for the development and validation of such a method.
The primary technique of choice for the quantitative analysis of small molecules like this compound in biological samples such as plasma, blood, or tissue homogenates is LC-MS/MS. This is due to its high sensitivity, selectivity, and wide dynamic range.
Sample Preparation
A critical first step in bioanalysis is the extraction of the analyte from the complex biological matrix. This process aims to remove proteins and other endogenous components that can interfere with the analysis. For this compound, several techniques could be evaluated:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. who.intbevital.no The supernatant is then separated and can be directly injected or further processed.
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent would depend on the polarity of this compound.
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. bevital.no A sorbent material is chosen to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
An internal standard (IS), a compound structurally similar to the analyte, would be added to the samples before extraction to correct for variability during sample processing and analysis.
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed to separate this compound from endogenous matrix components and any potential metabolites. researchgate.net
A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds. who.int The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol). bevital.no A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and a reasonable run time.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be the detector of choice for quantification. Electrospray ionization (ESI) in the positive ion mode is anticipated to be suitable for a compound containing amine and amide functionalities.
The instrument would be optimized to monitor specific precursor-to-product ion transitions for both this compound and the internal standard. This highly selective detection minimizes interference from co-eluting compounds.
Method Validation
A comprehensive validation of the bioanalytical method would be performed according to regulatory guidelines (e.g., from the FDA or EMA) to ensure its reliability. The validation would assess the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. who.int
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. who.int
Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on the ionization of the analyte. bevital.no
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
The tables below present hypothetical data for a developed LC-MS/MS method for this compound in rat plasma, based on typical parameters for similar analyses.
Table 1: Hypothetical Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined |
| MRM Transition (IS) | To be determined |
Table 2: Hypothetical Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -5% to +8% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -7% to +10% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Freeze-Thaw Stability | % Change ≤ 15% | Stable for 3 cycles |
| Bench-Top Stability | % Change ≤ 15% | Stable for 8 hours |
Upon successful development and validation, this bioanalytical method could be applied to pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical species.
Future Research Directions and Translational Perspectives for N 3 Amino 4 Chlorophenyl Nicotinamide
Exploration of Novel Therapeutic Indications
Initially developed with a primary focus on estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, the full therapeutic potential of N-(3-Amino-4-chlorophenyl)nicotinamide may extend to other clinical contexts. mdpi.com Preclinical evidence has suggested that its potent activity as a SERD could be beneficial in other ER-driven malignancies.
Future research could pivot towards investigating its efficacy in HER2+/ER+ breast cancer. A preclinical study has already indicated that this next-generation oral SERD may have potential when used in combination with HER2-targeted agents. mdpi.com Furthermore, the broader therapeutic activities of the nicotinamide (B372718) component of the molecule, which is known to play a role in cellular metabolism and DNA repair, could inspire investigations into its use for other cancer types where these pathways are dysregulated. nih.govnih.gov Nicotinamide itself has been studied in the context of non-melanoma skin cancer, bladder cancer, and leukemia in preclinical models, suggesting a wide range of possibilities for novel derivatives. nih.gov
Development of Advanced Delivery Systems
This compound was developed as an orally bioavailable SERD, a significant advancement over the intramuscular administration of fulvestrant. mdpi.comnih.gov However, the field of drug delivery is rapidly evolving, and future research could explore advanced delivery systems to enhance the compound's therapeutic index.
The application of nanotheranostics, which combines therapeutic agents with diagnostic capabilities, presents an intriguing possibility. nih.gov Encapsulating this compound within nanoparticles could potentially improve its pharmacokinetic profile, allow for targeted delivery to tumor tissues, and reduce off-target effects. frontiersin.org Such systems can be engineered to carry a high density of the therapeutic agent and can be designed for controlled release triggered by specific stimuli within the tumor microenvironment, such as pH or enzymatic activity. nih.gov While specific research on advanced delivery systems for this compound is not yet public, the broader advancements in nanomedicine offer a clear pathway for future exploration should its development be revisited. nih.gov
Integration into Combination Therapies
The future of many targeted cancer therapies lies in rational combination strategies to overcome resistance and enhance efficacy. For this compound, this represents a significant area for future research. The AMEERA-1 phase 1/2 trial was designed to evaluate the compound not only as a monotherapy but also in combination with other anti-cancer agents. nih.gov
Preclinical data has shown a synergistic effect when combined with HER2-targeted therapies in HER2+/ER+ breast cancer models. mdpi.com This provides a strong rationale for further investigation in this patient population. Additionally, given the mechanisms of resistance to endocrine therapy, combinations with inhibitors of other signaling pathways, such as the MAPK pathway (MEK and ERK inhibitors) or RTK inhibitors for tumors with specific mutations, could be explored. nih.gov The combination of other oral SERDs with CDK4/6 inhibitors like palbociclib (B1678290) has been a successful strategy, suggesting a similar potential for this compound. nih.gov Furthermore, the immunomodulatory properties of nicotinamide, which has been shown to restrain pancreatic cancer in mice when combined with gemcitabine, could open avenues for combining this compound with immunotherapies. nih.gov
Challenges and Opportunities in Clinical Translation
The clinical translation of any new therapeutic agent is fraught with challenges, and this compound has been no exception. frontiersin.orgnih.gov The primary challenge was the discontinuation of its clinical development program in 2022. mdpi.com This decision was made in a competitive landscape where other oral SERDs were also advancing, with elacestrant (B1663853) ultimately becoming the first to gain regulatory approval. mdpi.com
Despite this setback, opportunities remain. The data from the AMEERA-1 trial demonstrated that the compound had antitumor activity, including in patients with ESR1 mutations, a known mechanism of resistance to standard endocrine therapies. nih.gov The clinical benefit rate observed in a heavily pre-treated patient population was notable. researchgate.net An opportunity exists to re-examine the clinical data to identify specific patient subgroups who may derive the most benefit.
Future efforts could focus on biomarker-driven patient selection. For instance, a deeper analysis of the response in patients with different ESR1 mutations or other co-occurring genetic alterations could reveal a niche therapeutic window. The development of more sensitive diagnostic tools could also aid in identifying the optimal patient population for treatment. While the path to market for this compound as a monotherapy for broad patient populations in ER+ breast cancer has closed for now, the scientific knowledge gained and the potential for its use in novel combinations and specific, biomarker-defined populations represent valuable opportunities for the future of oncology research.
Q & A
Basic Questions
Q. What are the key physicochemical properties of N-(3-Amino-4-chlorophenyl)nicotinamide, and how do they influence experimental design?
- Answer : The compound has a molecular weight of 213.24 g/mol, LogP of 2.57 (indicating moderate lipophilicity), and hydrogen-bonding capacity (2 donors, 4 acceptors). These properties affect solubility: lower aqueous solubility due to LogP may necessitate organic solvents (e.g., DMSO) for in vitro studies. Hydrogen bonding influences crystal structure stability, requiring storage in anhydrous conditions to prevent hygroscopic degradation. Characterization via HPLC or LC-MS is recommended to monitor purity under varying pH and temperature .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Answer : Use 1H/13C NMR to confirm the aromatic amine and nicotinamide moieties (e.g., peaks for NH₂ at δ ~5 ppm and pyridine protons at δ ~8-9 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₂H₁₁ClN₃O). Reverse-phase HPLC with a C18 column and UV detection (λ = 260 nm) ensures purity. For stability testing, track degradation products under accelerated conditions (e.g., 40°C/75% RH) .
Q. What synthetic routes are reported for this compound?
- Answer : A common approach involves coupling 3-amino-4-chloroaniline with nicotinoyl chloride in anhydrous THF, catalyzed by triethylamine. Yield optimization (~60-70%) requires strict temperature control (0–5°C) to minimize side reactions. Challenges include purification of the amine intermediate due to its sensitivity to oxidation; column chromatography with silica gel (ethyl acetate/hexane) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to targets like NNMT?
- Answer : Perform molecular docking (AutoDock Vina) using NNMT’s crystal structure (PDB ID: 3ROD) to identify key interactions (e.g., hydrogen bonds with Glu155, hydrophobic contacts with Phe168). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns. Validate predictions with enzymatic assays measuring methyltransferase activity inhibition (e.g., reduced NAD+ levels in hepatic cell lines) .
Q. What experimental strategies resolve contradictions in biological activity data across in vitro models?
- Answer : Address variability by (i) standardizing cell culture conditions (e.g., serum-free media to avoid protein binding interference), (ii) using orthogonal assays (e.g., Western blot for protein expression alongside enzymatic activity assays), and (iii) validating in multiple cell lines (e.g., HepG2 for hepatic metabolism, HEK293 for general toxicity). Cross-reference with structurally similar compounds (e.g., flonicamid’s insecticidal activity ) to identify conserved mechanisms.
Q. How should pharmacokinetic studies for this compound prioritize parameters to evaluate bioavailability?
- Answer : Focus on Cmax (peak plasma concentration), AUC₀–24h (area under the curve), and t₁/₂ (half-life) via LC-MS/MS analysis of plasma samples from rodent models. Assess tissue distribution via radiolabeled tracer studies (³H or ¹⁴C) to quantify accumulation in target organs (e.g., liver, kidneys). Compare results to in silico predictions (GastroPlus) to refine dosing regimens .
Q. What methodologies assess metabolic stability in hepatic microsomal assays?
- Answer : Incubate the compound (10 µM) with pooled human liver microsomes (HLMs) and NADPH cofactor. Quench reactions at 0, 15, 30, and 60 min with acetonitrile. Quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Correlate with cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify metabolic pathways .
Methodological Notes
- Data Contradictions : If conflicting activity arises (e.g., cytotoxicity in cancer cells but not normal fibroblasts), perform transcriptomic profiling (RNA-seq) to identify off-target pathways.
- Structural Analogues : Compare with N-(3-Aminophenyl)nicotinamide (lacking 4-Cl) to evaluate the chloro substituent’s role in target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
